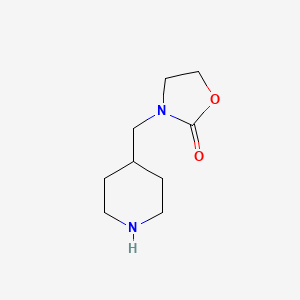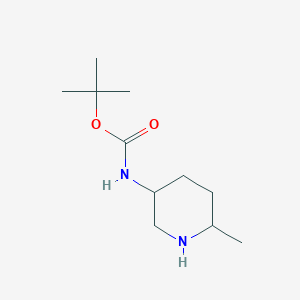
tert-Butyl (6-methylpiperidin-3-yl)carbamate
Overview
Description
“tert-Butyl (6-methylpiperidin-3-yl)carbamate” is a compound with the molecular formula C11H22N2O2 . It is a relatively new compound that has gained some attention in the scientific community due to its potential.
Molecular Structure Analysis
The InChI code for “tert-Butyl (6-methylpiperidin-3-yl)carbamate” is1S/C11H22N2O2.ClH/c1-8-5-6-9 (7-12-8)13-10 (14)15-11 (2,3)4;/h8-9,12H,5-7H2,1-4H3, (H,13,14);1H . This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (6-methylpiperidin-3-yl)carbamate” is 214.3 g/mol. It is a white solid and should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Natural Product Analogs : tert-Butyl carbamates are intermediates in synthesizing natural product analogs, such as jaspine B, with cytotoxic activity against human carcinoma cell lines. This synthesis involves esterification, protection, reduction, and Corey-Fuchs reactions (Tang et al., 2014).
- Photoredox-Catalyzed Reactions : Photoredox-catalyzed amination using tert-butyl carbamates enables the synthesis of diverse chemical compounds. This approach allows for mild condition assembly of complex molecules, such as 3-aminochromones (Wang et al., 2022).
Crystallographic and Structural Studies
- Crystal Structure Analysis : Tert-butyl carbamates are used in crystallographic studies to understand molecular structures and interactions, such as hydrogen and halogen bonding in carbonyl groups (Baillargeon et al., 2017).
- Analysis of Molecular Conformations : Different molecular environments and interactions, such as N-H⋯O and C-H⋯O hydrogen bonds, are analyzed in tert-butyl carbamate derivatives. This analysis provides insights into three-dimensional molecular architectures (Das et al., 2016).
Biomedical Research
- Neurodegenerative Disease Research : Tert-butyl carbamate derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. These compounds can act as β-secretase and acetylcholinesterase inhibitors, suggesting a role in amyloid beta peptide aggregation prevention (Camarillo-López et al., 2020).
Chemical Reactions and Catalysis
- Enantioselective Syntheses : Tert-butyl carbamates are utilized in enantioselective syntheses, such as the preparation of potent β-secretase inhibitors, which is significant in medicinal chemistry (Ghosh et al., 2017).
- Metalation and Alkylation Studies : Studies on tert-butyl carbamate derivatives explore their ability to undergo metalation and alkylation, which is fundamental in organic synthesis (Sieburth et al., 1996).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(6-methylpiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBHCRWGGSRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654970 | |
| Record name | tert-Butyl (6-methylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-methylpiperidin-3-yl)carbamate | |
CAS RN |
1150618-39-5 | |
| Record name | 1,1-Dimethylethyl N-(6-methyl-3-piperidinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-methylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(6-methylpiperidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

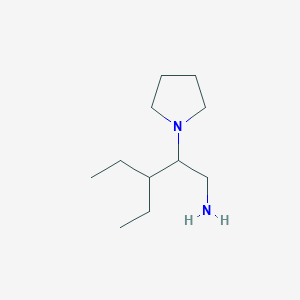
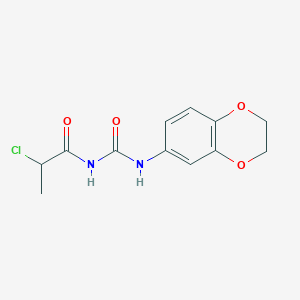
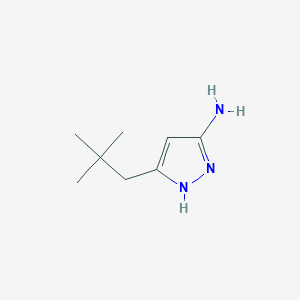
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)

![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

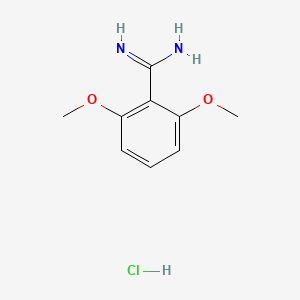
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
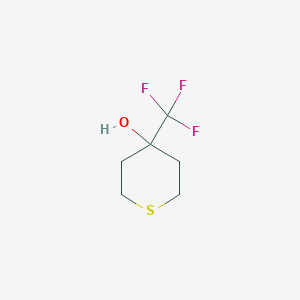
![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
amine](/img/structure/B1453892.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)
